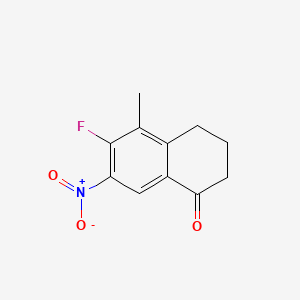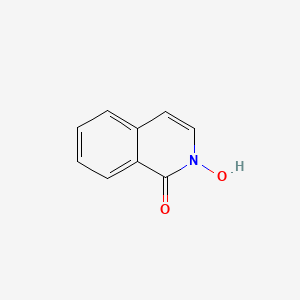
1-Hydroxyisoquinoline 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a hydroxyl group attached to the second position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzamides with glyoxylic acid under acidic conditions. Another method includes the oxidation of isoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyisoquinolin-1(2H)-one often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or platinum can facilitate the cyclization reactions, making the process more scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitro groups, alkyl groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolin-1(2H)-one.
Substitution: Halogenated, nitrated, and alkylated isoquinoline derivatives.
Applications De Recherche Scientifique
2-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Quinoline: Similar structure but with a nitrogen atom at a different position, leading to different chemical properties.
2-Hydroxyquinoline: Similar to 2-Hydroxyisoquinolin-1(2H)-one but with a different ring structure.
Uniqueness
2-Hydroxyisoquinolin-1(2H)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
21201-50-3 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H |
Clé InChI |
FPDYOSFKYCMRME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN(C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


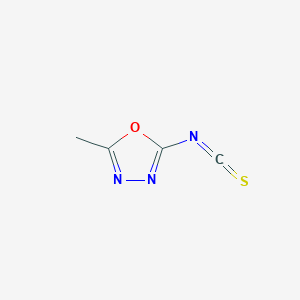
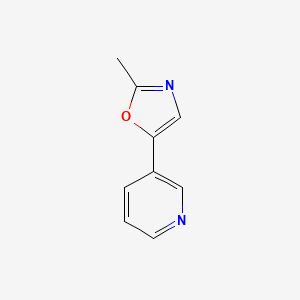
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)

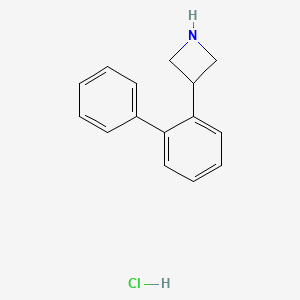
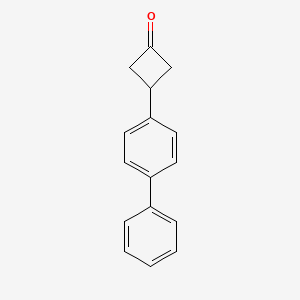


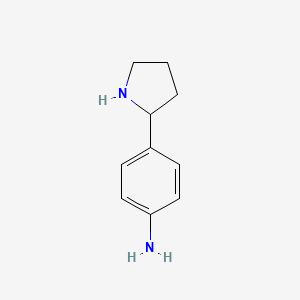
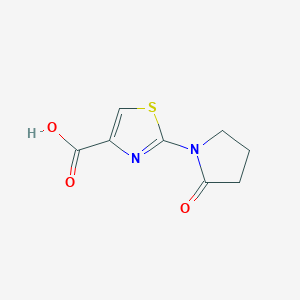
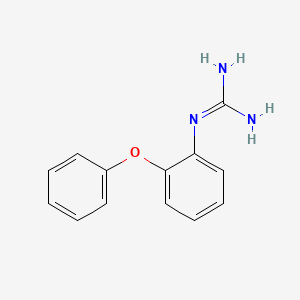
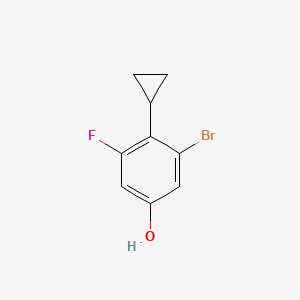
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
